2-FLUORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE
Description
2-Fluoro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a benzamide derivative featuring a fluorine atom at the ortho position of the benzoyl group and a morpholine-4-sulfonyl substituent on the para position of the aniline ring. The morpholine sulfonyl group introduces steric bulk and electron-withdrawing properties, which may influence solubility, crystallinity, and biological interactions.
Properties
IUPAC Name |
2-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-16-4-2-1-3-15(16)17(21)19-13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZYMXBIIDGFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a fluorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then nitrated using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder and hydrochloric acid.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Morpholine Substitution: Finally, the sulfonylated product is reacted with morpholine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom enhances the compound’s stability and bioavailability. The morpholine ring can interact with various biological receptors, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Fluorine Position and Benzamide Core
2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5h) Structure: Ortho-fluorobenzamide with a 2-oxotetrahydrofuran-3-yl sulfamoyl group. Melting Point: 205–207°C. Optical Rotation: [α]D = +11.7° (chiral center at sulfamoyl group). Key Data: HPLC-confirmed purity (major/minor isomer ratio: 92:8) .
N-[4-(Trifluoromethyl)Phenyl]-2-Fluorobenzamide
- Structure : Ortho-fluorobenzamide with a para-trifluoromethyl group.
- Molecular Weight : 283.225 g/mol.
- CAS : 2053-96-3.
- Key Data : Lower molecular weight compared to morpholine sulfonyl analogs, suggesting reduced steric hindrance .
Morpholine Sulfonyl Derivatives
4-Chloro-N-(3-((Difluoromethyl)Sulfonyl)Phenyl)-3-(Morpholin-4-ylsulfonyl)Benzamide Structure: Dual sulfonyl groups (morpholine and difluoromethyl) with a para-chloro substituent. Molecular Weight: ~550 g/mol (estimated).
N-[4-[(6-Methoxypyrimidin-4-yl)Sulfamoyl]Phenyl]-4-Morpholin-4-ylsulfonylbenzamide Structure: Morpholine sulfonyl with a pyrimidine sulfamoyl group. CAS: 457651-05-5.
Sulfonamide Group Variations
N-((4-(Aminocarbonyl)Phenyl)Sulfonyl)-2-Methoxybenzamide Structure: Methoxybenzamide with a sulfamoyl carboxamide group. Molecular Formula: C15H14N2O5S. Key Data: The methoxy group provides electron-donating effects, contrasting with fluorine’s electron-withdrawing nature .
Comparative Data Table
Structural and Functional Insights
- Fluorine Position : Ortho-fluorine in benzamides (e.g., 5h , target compound) may influence conformational rigidity and intermolecular interactions compared to para-substituted analogs (e.g., 5f in , melting point 236–237°C).
- Sulfonamide Diversity : Compounds with heterocyclic sulfonamides (e.g., pyrimidine in ) exhibit enhanced binding specificity compared to aliphatic sulfonamides (e.g., 2-oxotetrahydrofuran in ).
Biological Activity
2-Fluoro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . It features a fluorine atom, a morpholine sulfonyl group, and a benzamide moiety, which contribute to its biological properties.
Research indicates that compounds containing morpholine and sulfonamide groups often exhibit significant biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
- Targeting Specific Cell Pathways : The presence of the morpholine group may enhance selectivity towards certain cellular pathways involved in tumor growth and survival.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the findings from several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 1.30 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 2.50 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 3.00 | Inhibition of HDAC activity |
These results indicate that the compound may serve as a potent lead for further development in cancer therapies.
Case Studies
- HepG2 Cell Studies : In a study examining HepG2 cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest. The study reported an IC50 value of 1.30 µM, indicating strong antitumor activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) which had an IC50 of 17.25 µM .
- Combination Therapy : Further investigations demonstrated that combining this compound with traditional chemotherapeutics such as taxol enhanced their efficacy, suggesting potential for use in combination therapies .
Toxicity Profile
While the compound shows promising biological activity, its toxicity profile is also critical for therapeutic applications. Preliminary toxicity assessments indicated that:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
